molecular formula C18H15Cl2N3O3S2 B2648757 N-(5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 868974-14-5

N-(5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No.: B2648757
CAS No.: 868974-14-5
M. Wt: 456.36
InChI Key: FSJAVQGPKGHWON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide typically involves the reaction of 2,4-dichlorobenzyl chloride with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 3,4-dimethoxybenzoyl chloride to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The chlorine atoms on the benzyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets within cells. The compound can inhibit the activity of certain enzymes or proteins, leading to disruptions in cellular processes. For example, it may inhibit the synthesis of nucleic acids or proteins, thereby preventing the growth and proliferation of microorganisms or cancer cells . The exact molecular pathways involved can vary depending on the specific application and target organism.

Comparison with Similar Compounds

Similar Compounds

  • 5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-ylamine
  • 2-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazole
  • N-(5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl)-2-thiophenecarboxamide

Uniqueness

N-(5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the 2,4-dichlorobenzyl group enhances its antimicrobial activity, while the thiadiazole ring contributes to its stability and reactivity. Additionally, the dimethoxybenzamide moiety provides further opportunities for chemical modifications, making it a versatile compound for various applications.

Biological Activity

N-(5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide is a synthetic compound belonging to the class of thiadiazole derivatives. This compound is characterized by its unique structural features, including a thiadiazole ring and a dichlorobenzyl group, which contribute to its diverse biological activities. Recent studies have highlighted its potential as an antimicrobial agent and its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C17H18Cl2N4OSC_{17}H_{18}Cl_2N_4OS, with a molecular weight of approximately 446.4 g/mol. The compound's structure can be represented as follows:

Structure N 5 2 4 dichlorobenzyl thio 1 3 4 thiadiazol 2 yl 3 4 dimethoxybenzamide\text{Structure }\text{N 5 2 4 dichlorobenzyl thio 1 3 4 thiadiazol 2 yl 3 4 dimethoxybenzamide}

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity. The dichlorobenzyl group is believed to disrupt bacterial and fungal cell membranes, leading to cell death. Additionally, the thiadiazole ring may inhibit essential enzymes required for microbial survival.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : It may inhibit the synthesis of nucleic acids or proteins within microorganisms, thereby preventing their growth and proliferation.
  • Membrane Disruption : The interaction of the dichlorobenzyl moiety with microbial membranes contributes to its antimicrobial efficacy.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various thiadiazole derivatives including this compound against common pathogens. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than other tested compounds .
  • Cytotoxicity Tests : In vitro cytotoxicity assays demonstrated that the compound had selective toxicity towards cancer cell lines while sparing normal cells. This suggests potential applications in cancer therapy .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
This compoundThiadiazole ring; Dichlorobenzyl groupAntimicrobial; Anticancer
N-(5-((2,6-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-benzamideSimilar structure with different substitutionEnhanced antimicrobial activity
N-(5-amino-1,3,4-thiadiazole derivativesVariations in substitution patternsDiverse biological activities including anti-inflammatory

Properties

IUPAC Name

N-[5-[(2,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O3S2/c1-25-14-6-4-10(7-15(14)26-2)16(24)21-17-22-23-18(28-17)27-9-11-3-5-12(19)8-13(11)20/h3-8H,9H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJAVQGPKGHWON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=C(C=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.